N,N-Diethyl-3-nitro-benzeneethanamine, with the chemical formula and a molecular weight of 222.28 g/mol, is a compound classified under the category of amines and nitro compounds. It is identified by the CAS number 932405-32-8 and is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including derivatives of Ropinirole, a medication used to treat Parkinson's disease and restless leg syndrome .
The synthesis of N,N-Diethyl-3-nitro-benzeneethanamine can be accomplished through a two-step process:
N,N-Diethyl-3-nitro-benzeneethanamine can undergo various chemical reactions typical for amines and nitro compounds:
The reactivity of this compound makes it valuable in synthetic organic chemistry, particularly in drug development.
The mechanism of action for N,N-Diethyl-3-nitro-benzeneethanamine primarily revolves around its interactions as an intermediate in synthesizing biologically active compounds. Its structure allows it to act as a nucleophile in various reactions, facilitating the formation of more complex molecules through pathways such as:
N,N-Diethyl-3-nitro-benzeneethanamine possesses several notable physical and chemical properties:
These properties make it suitable for various applications in chemical synthesis and pharmaceutical research .
N,N-Diethyl-3-nitro-benzeneethanamine serves several key roles in scientific research:
N,N-Diethyl-3-nitro-benzeneethanamine (CAS 932405-32-8, C₁₂H₁₈N₂O₂) is synthesized via a two-step nucleophilic substitution. A reflux mixture of diethylamine (9.0 mmol) and potassium carbonate (9.9 mmol) in acetonitrile under nitrogen is treated with 2-(3-nitrophenyl)ethyl methanesulfonate (8.2 mmol), yielding the target compound after 1 hour of reflux. Post-reaction processing involves solvent removal, dichloromethane extraction, aqueous washing, and silica gel column chromatography (EtOAc:hexane = 30:70), achieving a 75% isolated yield [1]. Key purity metrics include ¹H NMR (CDCl₃, 400 MHz) signals at δ 8.04–8.10 (m, 2H), 7.51–7.55 (d, J = 7.6 Hz, 1H), and 2.59 (q, J = 7.2 Hz, 4H), with MS (m/z) (M+1)⁺ at 223.2 [1] [6].
Table 1: Standard Reaction Conditions for Synthesis
Component | Amount | Role | Conditions |
---|---|---|---|
Diethylamine | 9.0 mmol | Nucleophile | Reflux, 1 h, N₂ atmosphere |
K₂CO₃ | 9.9 mmol | Base | Reflux, 1 h, N₂ atmosphere |
2-(3-Nitrophenyl)ethyl methanesulfonate | 8.2 mmol | Electrophile | Reflux in ACN, 1 h |
Purification | – | Silica column chromatography | EtOAc:hexane (30:70) |
This compound serves as a critical precursor for the Parkinson’s drug ropinirole. The nitro group undergoes selective hydrogenation to an amine, followed by cyclization with propyl glyoxylate to form the indolone core of ropinirole [2]. Yield optimization (≥90%) is achieved through catalytic transfer hydrogenation using Pd/C and ammonium formate, which suppresses undesired dehalogenation or over-reduction observed in traditional metal-catalyzed routes [9]. Structure-activity relationship (SAR) studies indicate that the meta-nitro substitution on the phenethylamine scaffold enhances binding affinity to dopamine D₂ receptors by promoting optimal spatial orientation of the pharmacophore [3].
Reductive alkylation typically involves condensing 3-nitrobenzaldehyde with diethylamine under reducing agents (e.g., NaBH₄), but suffers from imine byproduct formation (≤20% yield) and poor functional group tolerance [6]. In contrast, nitro-group reactivity exploitation—as in the methanesulfonate displacement route—bypasses reduction steps, leveraging the electron-deficient aromatic ring to facilitate nucleophilic substitution. This method demonstrates superior chemoselectivity, preserving halogen substituents (e.g., in 3-chloro-nitrobenzene derivatives) that reductive methods alter [1] [9].
Table 2: Synthesis Route Comparison
Parameter | Reductive Alkylation | Nitro-Group Utilization |
---|---|---|
Key Steps | Imine formation/reduction | Nucleophilic displacement |
Functional Group Tolerance | Low (reductant-sensitive groups compromised) | High (halogens, alkenes intact) |
Byproducts | Imines (≤20%) | <5% (hydrolysis products) |
Overall Yield | 40–60% | 75–80% |
Metal Catalysts: Pd/C systems enable chemoselective nitro reductions in ropinirole precursor synthesis, but face limitations with sulfur-containing analogs due to catalyst poisoning [9]. Biocatalytic Alternatives: Immobilized E. coli hydrogenase on carbon black (Hyd-1/C) achieves 96% yield in nitro-to-amine conversions under aqueous conditions (1 bar H₂, 24 h), outperforming Pd/C in substrates like 4-aminophenol (precursor to acetaminophen) [9]. This system exploits an "electrochemical hydrogenation" mechanism, where H₂ oxidation by the enzyme delivers electrons to the carbon support for nitro-group reduction, minimizing aldehyde or nitrile interference [9].
Table 3: Catalytic Performance in Nitro Reduction
Catalyst | Conditions | Substrate Scope | Yield | Selectivity Issues |
---|---|---|---|---|
Pd/C | H₂ (1–5 bar), MeOH | Halogenated arenes | 78–85% | Dehalogenation (≤15%) |
Hyd-1/C | H₂ (1 bar), H₂O | Thiols, alkynes, nitriles | 90–96% | None reported |
Optimization Strategies:
Table 4: Key Chemical Identifiers of N,N-Diethyl-3-nitro-benzeneethanamine
Property | Value |
---|---|
CAS Number | 932405-32-8 |
Molecular Formula | C₁₂H₁₈N₂O₂ |
Molecular Weight | 222.28 g/mol |
IUPAC Name | N,N-diethyl-2-(3-nitrophenyl)ethanamine |
SMILES | CCN(CC)CCC1=CC(=CC=C1)N+[O-] |
InChI Key | MGOKLRJHSRUNBC-UHFFFAOYSA-N |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: